Benzotiazóis
Benzothiadiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiadiazole moiety. These molecules exhibit diverse chemical and physical properties, making them valuable in various applications. Structurally, they consist of a five-membered thiazole ring (containing sulfur and nitrogen atoms) connected to a six-membered benzene ring. Benzothiadiazoles have found extensive use as intermediates in the synthesis of other organic compounds due to their reactivity.
In pharmaceutical research, these compounds are explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, and antiviral activities. Their ability to modulate various biological pathways makes them promising candidates for drug development. Additionally, benzothiadiazoles have been utilized in the formulation of agrochemicals, where they can act as herbicides or fungicides.
Moreover, their unique electronic properties render them suitable for applications in organic electronics and optoelectronics. These compounds are often employed as hole transport materials, electron acceptors, or sensitizers in solar cells and light-emitting diodes (LEDs), contributing to the development of efficient and sustainable technologies.

Estrutura | Nome químico | CAS | MF |
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1,2,3-Benzothiadiazole, 6-methoxy- | 1753-90-8 | C7H6N2OS |
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4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | 1088118-97-1 | C12H15BN2O2S |
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1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid | 488090-09-1 | C12H13N3O4S2 |
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Tizanidine-d | 1188331-19-2 | C9H8ClN5S |
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5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole | 1190978-93-8 | C18H28N2O2S |
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Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinecarboxylate | 874834-12-5 | C15H19N3O2S |
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4,6-Difluorobenzoc1,2,5thiadiazole | 1221793-59-4 | C6H2F2N2S |
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4-Amino-benzo[1,2,5]thiadiazol-5-ol | 3177-69-3 | C6H5N3OS |
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5-Methyl-benzo1,2,5thiadiazole-4-sulfonylchloride hydrochloride | 1185293-68-8 | C7H5ClN2O2S2 |
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Benzo[d][1,2,3]thiadiazol-5-ylmethanol | 615568-10-0 | C7H6N2OS |
Literatura Relacionada
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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